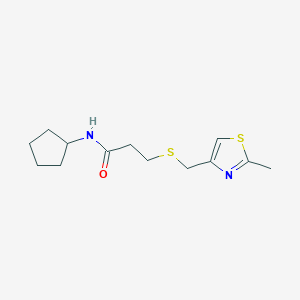

n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide

Description

Properties

Molecular Formula |

C13H20N2OS2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-cyclopentyl-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide |

InChI |

InChI=1S/C13H20N2OS2/c1-10-14-12(9-18-10)8-17-7-6-13(16)15-11-4-2-3-5-11/h9,11H,2-8H2,1H3,(H,15,16) |

InChI Key |

CSZORGAXZHPPPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CSCCC(=O)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide involves multiple steps. One common synthetic route includes the reaction of cyclopentylamine with 3-bromopropanoic acid to form n-cyclopentyl-3-bromopropanamide. This intermediate is then reacted with 2-methylthiazole-4-methanethiol under basic conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential anticancer and antiviral activities.

Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on synthesis, substituent effects, and inferred properties.

Structural Analogues and Substituent Effects

Key Observations:

Backbone Variation: The target compound uses a propanamide backbone, whereas compound 4a () is an acetamide.

Substituent Profiles: The cyclopentyl group in the target compound replaces aromatic substituents (e.g., quinoxalinyl in 4a, dibenzo-thiadiazocin in 29). This substitution likely increases lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Synthesis Efficiency: Compound 4a achieved a 90.2% yield using triethylamine in acetonitrile under reflux, suggesting that similar conditions (polar aprotic solvents, mild bases) could optimize the target compound’s synthesis . In contrast, compound 29 required lead powder and a methanol-triethylamine-water-formic acid mixture, indicating that reducible nitro groups or complex heterocycles demand specialized reagents .

Inferred Physicochemical and Pharmacological Properties

- Metabolic Stability : The thioether linkage in the target compound may resist oxidative degradation better than oxygen-based ethers, as seen in sulfur-containing analogs like 4a .

- Bioactivity : Thiazole derivatives (e.g., 29 ) often exhibit kinase inhibition or antimicrobial activity. The methylthiazol group in the target compound could similarly modulate enzyme binding, though specific target affinities remain unverified .

- Solubility : The cyclopentyl group’s hydrophobicity may lower solubility compared to 4a ’s hydroxyl-pyrimidine moiety, necessitating formulation strategies like salt formation or co-solvents .

Biological Activity

n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide is a synthetic compound that incorporates a cyclopentyl group, a thiazole ring, and a propanamide structure. Its molecular formula is C13H18N2S, with a molecular weight of 284.44 g/mol. The unique combination of functional groups in this compound is believed to contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide can be represented as follows:

Key features include:

- A cyclopentyl group that may enhance lipophilicity.

- A thiazole moiety known for its role in various biological activities.

- A thioether linkage that may influence reactivity and interactions with biological targets.

Biological Activity

Research indicates that compounds with thiazole derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide are summarized below:

Anticancer Activity

Studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth. For instance, the compound has demonstrated strong positive results in Ames assays, indicating potential mutagenic activity that could correlate with anticancer properties .

Antimicrobial Properties

The thiazole ring is frequently associated with antimicrobial activity. Preliminary studies suggest that n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide may exhibit inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

The mechanism by which n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific proteins or enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Ames Test Results : In Phase III trials, n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide showed strong positive results in the Ames test, indicating mutagenic potential .

- In Vitro Studies : Laboratory studies have demonstrated that the compound inhibits the growth of several cancer cell lines, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) to assess the binding affinities of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide with various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Comparative Analysis

To highlight the uniqueness of n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-cyclopentyl-N-methyl-3-(2-methyl-thiazol-4-yl)propan-2-amide | C13H22N2S | Contains methylated nitrogen; different side chains |

| (2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide | C16H20N2O2S | Sulfonamide group; broader aromatic system |

| 1-cyclopropyl-N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-thiazolyl)-propanamide | C17H18ClN3S | Chlorinated pyridine; different ring structure |

The distinct combination of cyclopentane, thiazole, and thioether functionalities in n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide may confer unique biological activities compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for n-Cyclopentyl-3-(((2-methylthiazol-4-yl)methyl)thio)propanamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiol-alkylation of 2-methylthiazole derivatives. For example, coupling cyclopentylamine with a thioether-linked thiazole precursor under reflux conditions (e.g., ethanol, 70°C, 1–3 h) is critical. Key steps include:

- Thiol-alkylation : Use CS₂ and KOH in ethanol for thiol activation .

- Amide coupling : Employ DMF with LiH as a base for nucleophilic substitution .

- Purification : Flash chromatography or recrystallization (ethanol-dioxane mixtures) improves purity .

Yield optimization requires controlling stoichiometry (1.2 equiv. amine, 3 equiv. paraformaldehyde) and reaction time .

Q. How should researchers characterize the stability of this compound under acidic/basic conditions?

- Methodological Answer : Conduct forced degradation studies per ICH Q1A guidelines:

- Acid hydrolysis : Treat with 1N HCl at 60°C for 24 h. Monitor degradation via HPLC and identify impurities (e.g., N-(aminosulphonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide) using IR and mass spectrometry .

- Base stability : Use 1N NaOH; observe color changes (brown crystals indicate degradation) .

Q. What in vitro assays are suitable for evaluating its antiproliferative activity?

- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) in MTT assays:

- Dose-response : Test 1–100 µM concentrations for 48–72 h.

- Control : Include cisplatin or doxorubicin as positive controls.

- Data normalization : Express viability relative to untreated cells.

Thiazole derivatives with methyl groups at position 2 show enhanced activity due to hydrophobic interactions .

Advanced Research Questions

Q. How can contradictory data on biological activity across analogs be resolved?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Substituent variation : Compare analogs with nitro, cyano, or halogen groups at the thiazole or cyclopentyl positions .

- Statistical analysis : Use ANOVA to assess significance of IC₅₀ differences.

- Mechanistic profiling : Evaluate target engagement (e.g., HDAC inhibition) via enzymatic assays .

Contradictions often arise from substituent electronic effects; nitro groups may reduce solubility but enhance binding .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer : Combine computational and experimental methods :

Q. How can degradation pathways be elucidated under oxidative stress?

- Methodological Answer : Expose the compound to 30% H₂O₂ at 40°C for 24 h. Analyze using:

Q. What strategies improve selectivity in HDAC inhibition assays?

- Methodological Answer : Modify the cyclopentyl-thioether moiety :

- Introduce bulky groups : Add 4-chlorophenyl or trifluoromethyl substituents to reduce off-target binding .

- Isoform-specific assays : Test against HDAC1 vs. HDAC6 using fluorogenic substrates .

Selectivity correlates with substituent polarity; hydrophobic groups favor HDAC6 inhibition .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in synthesis yields?

- Methodological Answer : Systematically optimize:

Q. What statistical methods are recommended for analyzing dose-response data?

- Methodological Answer : Use nonlinear regression (GraphPad Prism):

- Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀.

- Outlier detection : Apply Grubbs’ test (α=0.05).

- Error bars : Report SEM from ≥3 replicates.

Advanced: Apply machine learning (e.g., random forests) to predict activity from molecular descriptors .

Structural and Mechanistic Insights

Q. How do substituents on the thiazole ring influence bioactivity?

- Methodological Answer :

Synthesize analogs with: - Electron-withdrawing groups (EWGs) : Nitro (NO₂) at position 4 enhances electrophilicity but reduces solubility.

- Electron-donating groups (EDGs) : Methyl (CH₃) improves membrane permeability .

Test in parallel assays (antiproliferative, enzymatic) to decouple steric/electronic effects.

Q. Can computational modeling predict metabolic liabilities?

- Methodological Answer :

Use ADMET predictors (e.g., SwissADME): - Metabolic sites : Cytochrome P450 enzymes target thioether and cyclopentyl groups.

- Metabolite identification : Run in silico metabolism (e.g., GLORYx) to forecast oxidation products .

Validate with hepatic microsome assays (human/rat, 1 mg/mL protein, 1 h incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.